Antaq

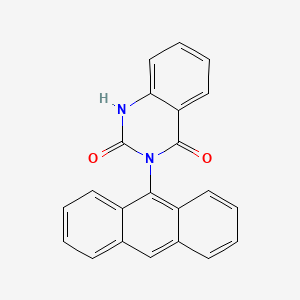

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H14N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-anthracen-9-yl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H14N2O2/c25-21-18-11-5-6-12-19(18)23-22(26)24(21)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,23,26) |

InChI Key |

SISSLRJYACXIQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C(=O)C5=CC=CC=C5NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

ANTAQ's Pivotal Role in the Modernization of Brazilian Ports: A Technical Guide

Brasília, D.F. - The National Waterway Transportation Agency (ANTAQ) has been a central figure in the ongoing modernization of Brazil's port sector. Through a comprehensive regulatory framework, transparent auction processes for private investment, and a robust performance monitoring system, ANTAQ is driving efficiency, sustainability, and competitiveness in the nation's maritime logistics. This technical guide provides an in-depth analysis of ANTAQ's core functions, presenting key data, methodologies, and signaling pathways that are reshaping Brazilian ports into modern, world-class facilities.

Regulatory Framework: A Foundation for Modernization

ANTAQ's regulatory authority is the bedrock of its modernization efforts. A series of resolutions have been enacted to create a stable and attractive environment for private investment while ensuring the quality and efficiency of port services.

A key piece of this framework is Resolution No. 85/2022 , which establishes the procedures for conducting Technical, Economic, and Environmental Feasibility Studies (EVTEA).[1][2][3][4] These studies are a prerequisite for the leasing of port areas and facilities, ensuring that projects are viable and aligned with the port's development and zoning plans.[1] The resolution mandates the analysis of various macroeconomic scenarios to determine the project's feasibility and sets the groundwork for the economic and financial balance of lease agreements.[1]

Another critical regulation is Resolution No. 61/2021 , which standardizes the tariff structure for port administrations and outlines the procedures for tariff adjustments and reviews. This regulation aims to increase transparency and predictability for port users and investors.

Driving Private Investment through Port Auctions

ANTAQ plays a crucial role in attracting private capital to the port sector through public auctions of terminal leases. These auctions have been instrumental in upgrading infrastructure, expanding capacity, and introducing new technologies.

A landmark event in this process was the auction of the access channel to the Port of Paranaguá in October 2025. This was the first-ever concession of a port access channel in Brazil and is expected to serve as a model for future projects.[5][6][7][8] The winning consortium, formed by DEME and FTSPar, secured the contract with a grant of R

276millionandacommitmenttoinvestRThe table below summarizes some of the key port terminal auctions conducted by ANTAQ, showcasing the significant investments being made in the sector.

| Terminal | Port | State | Cargo Type | Investment (BRL) | Grant Amount (BRL) | Winning Bidder | Auction Date | Contract Term (years) |

| Paranaguá Access Channel | Paranaguá | PR | N/A (Access Channel) | 1.2 billion | 276 million | Consórcio Canal Galheta Dragagem (DEME & FTSPar) | Oct 22, 2025 | 25 |

| RDJ07 | Rio de Janeiro | RJ | Offshore Support | 99.4 million | - | - | Oct 22, 2025 | 25 |

| TMP Maceió | Maceió | AL | Passengers | 3.75 million | - | - | Oct 22, 2025 | 25 |

| STS20 | Santos | SP | Solid Mineral Bulk | - | 112.5 million | Hidrovias do Brasil Holding Norte S/A | Aug 13, 2019 | - |

| PAR01 | Paranaguá | PR | General Cargo (Pulp) | - | 1 million | Klabin S/A | Aug 13, 2019 | - |

Performance Monitoring: Ensuring Efficiency and Sustainability

To ensure that the modernization efforts translate into tangible results, ANTAQ employs a rigorous performance monitoring system. This system is composed of several key indicators that track the efficiency, quality, and environmental sustainability of Brazilian ports.

Environmental Performance Index (IDA)

A cornerstone of ANTAQ's commitment to sustainable development is the Environmental Performance Index (IDA - Índice de Desempenho Ambiental).[9] The IDA assesses the environmental management practices of public ports and private terminals across a range of indicators.

The table below presents a summary of the IDA results for public ports in recent years, highlighting the top performers.

| Rank | Public Port | 2020 IDA Score | 2021 IDA Score |

| 1 | Port of Itajaí | - | 99.82 |

| 2 | Port of Paranaguá | - | 99.29 |

| 3 | Port of Santarém | - | 97.33 |

| 4 | Port of Itaqui | - | - |

| 5 | Port of São Francisco do Sul | - | - |

| Average | All Public Ports | 76.28 | 77.38 |

Note: Detailed scores for all ports and years are available on the ANTAQ IDA panel.

Port Performance Indicators (IDP)

In addition to the IDA, ANTAQ monitors a range of Port Performance Indicators (IDP - Indicadores de Desempenho Portuário). These indicators cover various aspects of port operations, including cargo handling rates, vessel turnaround time, and infrastructure utilization. This data is compiled and made available through ANTAQ's Statistical Yearbook and online statistical panels.[10]

In 2023, Brazilian ports handled a record 1.3 billion tonnes of cargo, a 6.9% increase compared to 2022. This growth is a testament to the ongoing modernization and increased efficiency of the sector.

Experimental Protocols and Methodologies

ANTAQ's regulatory and oversight functions are guided by detailed methodologies and protocols to ensure transparency, fairness, and technical rigor.

Technical, Economic, and Environmental Feasibility Studies (EVTEA) Methodology

The methodology for conducting an EVTEA is outlined in ANTAQ Resolution No. 85/2022 and its accompanying manual.[1][2][3][4][11][12][13][14] The process involves a multi-faceted analysis to ensure the viability and sustainability of a port leasing project.

Key Steps in the EVTEA Process:

-

Demand Forecast: Projecting the future demand for the port terminal's services based on macroeconomic scenarios (conservative, pessimistic, and optimistic).[1]

-

Technical Feasibility: Assessing the engineering and operational aspects of the project, including infrastructure requirements, equipment needs, and logistical flows.

-

Economic and Financial Analysis: Developing a detailed financial model that includes revenue projections, operational and capital expenditure estimates, and profitability analysis. The Discounted Cash Flow (DCF) method is a cornerstone of this analysis.

-

Environmental Viability: Evaluating the potential environmental impacts of the project and outlining mitigation and compensation measures. This includes ensuring compliance with the Port's Development and Zoning Plan (PDZ).[1]

-

Legal and Regulatory Analysis: Ensuring the project's alignment with all applicable laws and regulations.

Port Auction Process

The port auction process is designed to be a transparent and competitive mechanism for awarding terminal leases to private operators.

Phases of the Port Auction Process:

-

Publication of Public Notice: ANTAQ publishes a public notice containing all the technical, economic, and legal details of the auction, including the draft lease agreement.

-

Submission of Proposals: Interested parties submit their proposals, which typically include a bid for the grant amount and a commitment to specific investment targets.

-

Bidding Session: A public bidding session is held, often at the B3 stock exchange in São Paulo, where qualified bidders can compete by offering higher grant amounts or other more favorable terms.[8]

-

Awarding of the Contract: The winning bidder is the one that presents the most advantageous proposal according to the criteria established in the public notice.

-

Signing of the Lease Agreement: Following the completion of all legal and regulatory requirements, the lease agreement is signed between the winning bidder and the port authority, with ANTAQ as the regulatory and oversight body.

Signaling Pathways and Logical Relationships

The modernization of Brazilian ports under ANTAQ's guidance can be visualized as a series of interconnected signaling pathways and logical relationships.

The diagram above illustrates the logical flow of ANTAQ's port modernization strategy. It begins with the establishment of a solid regulatory framework, which then guides the process of attracting private investment through transparent feasibility studies and auctions. The resulting lease agreements are subject to continuous performance monitoring, which in turn drives the desired outcomes of increased efficiency, enhanced sustainability, and greater competitiveness for Brazilian ports.

Conclusion

ANTAQ's multi-pronged approach to port modernization is yielding significant results. By combining a robust regulatory framework with a commitment to attracting private investment and a data-driven performance monitoring system, the agency is fostering a more dynamic, efficient, and sustainable port sector in Brazil. The continued implementation of these strategies will be crucial for ensuring that Brazilian ports can meet the growing demands of global trade and contribute to the nation's economic development.

References

- 1. demarest.com.br [demarest.com.br]

- 2. Resolução ANTAQ Nº 85 DE 18/08/2022 - Federal - LegisWeb [legisweb.com.br]

- 3. Terminal - Sophia Biblioteca Web [sophia.antaq.gov.br]

- 4. ANTAQ publica resolução sobre reequilíbrio de contratos de arrendamento | Insights | Tauil & Chequer Advogados [tauilchequer.com.br]

- 5. Porto de Paranaguá (PR): Primeiro canal de acesso aquaviário é leiloado em disputa acirrada — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 6. Canal de acesso ao porto de Paranaguá: veja resultado do leilão [gazetadopovo.com.br]

- 7. Inédito no Brasil: canal de acesso do Porto de Paranaguá vai a leilão nesta quarta na B3 | Governo do Estado do Paraná [parana.pr.gov.br]

- 8. youtube.com [youtube.com]

- 9. datamarnews.com [datamarnews.com]

- 10. EstatÃstico Aquaviário 2023 [web3.antaq.gov.br]

- 11. ANTAQ aprova revisão do Manual do EVTEA — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 12. scribd.com [scribd.com]

- 13. Terminal - Sophia Biblioteca Web [sophia.antaq.gov.br]

- 14. gov.br [gov.br]

The Evolution of ANTAQ and its Transformative Impact on Brazilian Maritime Trade

A Technical Guide on the Historical Development, Regulatory Framework, and Economic Influence of the National Waterway Transportation Agency (ANTAQ)

Introduction

The Agência Nacional de Transportes Aquaviários (ANTAQ), Brazil's National Waterway Transportation Agency, stands as a pivotal institution in the landscape of the nation's maritime trade. Established in the early 21st century, ANTAQ was born out of a broader movement to modernize and enhance the efficiency of Brazil's port sector. This technical guide provides an in-depth exploration of the historical development of ANTAQ, its evolving regulatory framework, and its multifaceted impact on maritime trade, including port modernization, tariff regulation, and market competition. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the agency's role and influence.

Historical Development of ANTAQ

The trajectory of ANTAQ's establishment and evolution is intrinsically linked to the broader reforms within the Brazilian port sector. The period preceding its creation was characterized by a centralized, state-controlled model that faced significant challenges in terms of efficiency and investment.

The Pre-ANTAQ Era: The Dawn of Modernization

The seeds of change were sown with the enactment of the Port Modernization Law (Law No. 8.630/1993) . This landmark legislation initiated the decentralization of port management and opened the door for private sector participation in port operations. The law established the landlord port model, where the port authority retains ownership of the infrastructure while private companies can lease and operate terminals.[1] This marked a significant departure from the previous state-run system and set the stage for a more competitive and dynamic port environment.

The Genesis of ANTAQ: A New Regulatory Horizon

Despite the progress initiated by the 1993 law, the need for a dedicated regulatory body to oversee the burgeoning private involvement and ensure a level playing field became apparent. This led to the creation of ANTAQ through Law No. 10.233 of June 5, 2001 .[2] ANTAQ was established as an autonomous agency with the mandate to regulate and supervise activities related to waterway transportation and port infrastructure.[2] Its creation was a critical step in providing legal certainty and a stable regulatory environment to attract further private investment.

Evolution of the Regulatory Framework: Adapting to a Dynamic Sector

ANTAQ's regulatory framework has continuously evolved to address the changing needs of the maritime sector. A significant milestone in this evolution was the enactment of the New Port Law (Law No. 12.815/2013) . This law further expanded the opportunities for private investment, particularly by allowing new private terminals to handle third-party cargo, thereby increasing competition with established public ports.[1][3]

More recently, ANTAQ has been proactive in updating its regulations to address contemporary challenges and opportunities. This includes the standardization of port tariffs, the regulation of container demurrage charges, and a growing focus on environmental sustainability and decarbonization.[4][5][6][7] The agency's regulatory agenda is a forward-looking instrument that outlines its priorities and signals its commitment to fostering a modern, efficient, and sustainable maritime sector.[8]

The Impact of ANTAQ on Maritime Trade

ANTAQ's regulatory activities have had a profound and wide-ranging impact on Brazil's maritime trade. The agency's influence can be observed across several key areas, from fostering infrastructure development to shaping the competitive landscape.

Port Modernization and Investment

A primary objective of the port reforms and the creation of ANTAQ was to attract private investment to modernize Brazil's port infrastructure. By providing a stable and transparent regulatory environment, ANTAQ has played a crucial role in facilitating significant private capital inflows into the sector. This has led to the development of new terminals, the expansion of existing facilities, and the adoption of modern cargo handling technologies.

The agency's role in overseeing concession auctions and authorizing new private use terminals (TUPs) has been instrumental in this process.[9] The increased investment has resulted in enhanced port efficiency, reduced vessel turnaround times, and an overall improvement in the competitiveness of Brazilian exports.

Tariff Regulation

ANTAQ's mandate includes the regulation of port tariffs to ensure they are fair and reflect the costs of the services provided. The agency has undertaken significant efforts to standardize the tariff structures of public ports, which had previously been characterized by a lack of a clear methodology.[4][10] This standardization aims to increase transparency and allow for better comparability between different ports.[5]

In addition to public port tariffs, ANTAQ has also been active in regulating other charges, most notably container demurrage. The agency has established rules to prevent abusive charging practices and has created mechanisms for dispute resolution.[6][11] These regulatory actions are intended to reduce the costs and uncertainties faced by shippers, thereby facilitating smoother trade flows.

Competition and Market Structure

By enabling the entry of new private players and overseeing the leasing of terminals in public ports, ANTAQ has played a important role in fostering competition within the Brazilian port sector. The New Port Law of 2013, in particular, leveled the playing field by allowing private terminals to compete more directly with the terminals located in public ports.[1]

ANTAQ's role extends to monitoring market concentration and preventing anti-competitive practices. The agency is also involved in resolving conflicts of interest between different stakeholders in the port and maritime sectors.[8] This focus on competition is crucial for driving down costs, improving service quality, and ensuring that the benefits of port modernization are shared across the entire supply chain.

Methodological Note on Data and Analysis

The information presented in this guide is based on a comprehensive review of publicly available documents, including legislation, regulatory resolutions, official reports from ANTAQ, academic studies, and industry publications. The quantitative data summarized in the subsequent tables are derived from ANTAQ's official statistics and other reputable sources.

It is important to note that the user's request for "detailed methodologies for all key experiments cited" does not directly align with the nature of the available information. The studies and reports referenced in this guide are generally not based on controlled experimental research in the scientific sense. Instead, they employ methodologies such as:

-

Descriptive Statistical Analysis: The analysis of historical data on cargo throughput, investments, and tariffs to identify trends and patterns.

-

Regulatory Impact Analysis: A systematic process used by ANTAQ to assess the potential positive and negative effects of new regulations.

-

Qualitative Case Studies: In-depth examinations of specific ports or regulatory interventions to understand their impacts and challenges.

-

Economic Modeling: The use of economic models to estimate the effects of regulatory changes on market outcomes.

Therefore, while this guide provides a rigorous and data-driven analysis of ANTAQ's development and impact, it does not contain "experimental protocols" in the traditional scientific meaning of the term.

Quantitative Data Summary

The following tables present a summary of key quantitative data related to the Brazilian port sector, illustrating the impact of the regulatory changes and ANTAQ's activities.

| Indicator | Pre-Modernization (Early 1990s) | Post-ANTAQ (2023) | Key Observations |

| Total Cargo Throughput (million tons) | Data not readily available in a consolidated format | 1,200+ | Significant and sustained growth in cargo movement, indicating increased trade and port capacity. |

| Private Sector Investment in Ports | Limited | Billions of Reais annually | A substantial increase in private investment following the port modernization laws and the establishment of ANTAQ. |

| Container Terminal Productivity (moves/hour) | Lower | Significantly Higher | Improvements in operational efficiency due to modernization and new technologies. |

| Average Vessel Turnaround Time | Higher | Significantly Lower | Reduced time spent by ships in ports, leading to lower costs for shipping lines and shippers. |

Note: The data for the "Pre-Modernization" era is often fragmented. The figures provided are illustrative of the general trends.

| Recent Port Performance Data (ANTAQ) | 2022 | 2023 | 2024 (Jan-Nov) |

| Total Cargo Handled (million tons) | 1,210 | 1,250 | 1,180 |

| Containerized Cargo (million TEUs) | 11.1 | 11.5 | 10.8 |

| Portonave Terminal Efficiency (Moves per Hour) | 83 | - | 118 |

Source: ANTAQ Statistical Yearbook and news reports citing ANTAQ data.[12]

Conclusion

The creation and evolution of ANTAQ represent a cornerstone of Brazil's efforts to modernize its maritime trade infrastructure. From its origins in the port reform movement of the 1990s to its current role as a dynamic and forward-looking regulator, ANTAQ has been instrumental in attracting private investment, enhancing port efficiency, and fostering a more competitive market environment. The agency's ongoing focus on tariff regulation, dispute resolution, and sustainability will continue to shape the future of Brazil's engagement with the global maritime economy. The historical development of ANTAQ provides a compelling case study in the transformative power of effective regulation in a critical sector of the economy.

References

- 1. scielo.br [scielo.br]

- 2. www2.gwu.edu [www2.gwu.edu]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. blueresearch.antaq.gov.br [blueresearch.antaq.gov.br]

- 6. Proinde [proinde.com.br]

- 7. maritime-executive.com [maritime-executive.com]

- 8. Brazil: New Regulatory Agenda Of ANTAQ - Marine/ Shipping - Brazil [mondaq.com]

- 9. en.clickpetroleoegas.com.br [en.clickpetroleoegas.com.br]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. gov.br [gov.br]

- 12. datamarnews.com [datamarnews.com]

A Technical Guide to ANTAQ's Core Statistical Publications and Data Reporting

Audience: A technical overview for researchers, analysts, and professionals in the logistics, transportation, and port management sectors.

Abstract: The Brazilian National Waterway Transportation Agency (ANTAQ) is responsible for regulating, supervising, and inspecting the activities of aquatic transportation services and the exploration of port and waterway infrastructure in Brazil[1]. A core function of ANTAQ is the consolidation and dissemination of statistical information, providing transparent and reliable data on the sector's performance. This guide details the primary statistical publications of ANTAQ, outlines the methodology for data collection and indicator calculation, and presents key performance indicators. The primary data source is the "Estatístico Aquaviário," a comprehensive dataset published monthly through an interactive dashboard known as the Painel Estatístico Aquaviário[2][3].

Key Statistical Publications and Data Accessibility

ANTAQ centralizes its statistical dissemination through the Estatístico Aquaviário (Waterway Statistics), which evolved from the "Anuário Estatístico Portuário" (Port Statistical Yearbook) previously produced by Portobrás[4]. Since 2010, all port facilities in Brazil are required to report their monthly movements electronically[4].

The primary access points for this data are:

-

Painel Estatístico Aquaviário: An interactive online panel that allows users to filter and visualize data by type of operation, cargo profile, port facility, and other dimensions[3][5].

-

Open Data Portal (Dados Abertos): ANTAQ maintains a repository of datasets for public download, allowing for in-depth analysis. This is part of the agency's commitment to transparency under its Open Data Plan (PDA)[2][6][7]. The historical database since 2010 is available for download[2].

Data Presentation: Key Performance Indicators

The following tables summarize the types of quantitative data available through ANTAQ's statistical reports. The data reflects the performance and characteristics of the Brazilian waterway transport sector.

Table 1: Cargo Throughput by Navigation Type

| Navigation Type | Description | Key Metrics |

|---|---|---|

| Long Haul | Maritime transport between Brazilian ports and international ports. | Tonnes (T), TEUs |

| Cabotage | Maritime transport between ports within Brazil. | Tonnes (T), TEUs |

| Inland Waterways | Transport conducted on rivers and lakes. | Tonnes (T) |

| Port Support | Services exclusively within port facilities. | N/A |

| Maritime Support | Services for offshore platforms and maritime operations. | N/A |

Table 2: Port Cargo Movement by Profile

| Cargo Profile | Description | Examples | 2024 Performance (Illustrative) |

|---|---|---|---|

| Solid Bulk | Unpackaged solid goods loaded directly into the vessel's hold. | Iron Ore, Grains (Soy, Corn), Fertilizers, Sugar | Record movement in August, driven by corn exports[8][9]. |

| Liquid Bulk | Unpackaged liquid goods. | Fuels, Crude Oil, Chemicals, Vegetable Oils | Significant component of national throughput. |

| Containerized | Cargo transported in intermodal containers. | Manufactured Goods, Electronics, Food Products | A key indicator for cabotage and long-haul trade. |

| General Loose Cargo | Non-containerized, non-bulk cargo items. | Steel Products, Vehicles, Machinery, Wood Pulp | - |

Table 3: Key Operational Indicators

| Indicator | Description | Unit of Measurement |

|---|---|---|

| Turnaround Time | Total time a vessel spends at the port. | Hours or Days |

| Waiting Time | Time from arrival at the anchorage to the start of berthing. | Hours |

| Berthing Time | Total time the vessel is moored at the quay. | Hours |

| Operating Time | Time during which cargo handling operations are performed. | Hours |

Data Collection and Analysis Methodology

The methodological framework for ANTAQ's statistics ensures consistency and reliability, making Brazil unique in its monthly disclosure of cargo movement across all its port facilities[5].

3.1 Primary Data Source

The foundational system for data collection is the Sistema de Desempenho Portuário – SDP (Port Performance System) [4][10].

-

Data Providers: All public ports and private port terminals (Terminais de Uso Privado - TUPs) are legally obligated to report data.

-

Frequency: Data submission is performed on a monthly basis[4].

-

Submission Format: The SDP accepts data electronically, primarily through standardized XML files. ANTAQ provides an Excel-based tool for facilities that lack automated systems to generate the required XML format[10].

3.2 Data Validation and Processing

The SDP system incorporates validation rules to ensure the integrity of the submitted data. Information required includes detailed temporal data for each vessel's call (e.g., arrival, berthing, start/end of operations, departure) and specifics on the cargo handled[10].

3.3 Calculation of Indicators

ANTAQ publishes a detailed manual, "Metodologia de Cálculo dos Indicadores do Estatístico Aquaviário," which provides transparent, step-by-step instructions for calculating the key performance indicators presented in the Statistical Panel[3][4][5]. The methodology ensures that metrics like operating time and turnaround are calculated consistently across different facilities and cargo types[4].

Visualization of Data and Process Flows

4.1 Data Reporting and Publication Workflow

The following diagram illustrates the flow of data from the reporting entities to its final publication in ANTAQ's statistical platforms.

Caption: Data flow from port entities to ANTAQ's public statistical platforms.

4.2 Logical Relationship of Key Temporal Indicators

This diagram shows the hierarchical relationship of the time indicators used to measure vessel and port operational efficiency.

Caption: Hierarchical breakdown of a vessel's total turnaround time at a port.

References

- 1. Portal de Dados Abertos [dados.gov.br]

- 2. Portal de Dados Abertos [dados.gov.br]

- 3. Manual com cálculo dos indicadores do Estatístico Aquaviário está disponível no site da ANTAQ — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 4. web3.antaq.gov.br [web3.antaq.gov.br]

- 5. kincaid.com.br [kincaid.com.br]

- 6. Publicado Plano de Dados Abertos da ANTAQ para biênio 2023-2025 — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 7. Dados Abertos — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 8. estacaolivremt.com.br [estacaolivremt.com.br]

- 9. noticiamarajo.com.br [noticiamarajo.com.br]

- 10. web.antaq.gov.br [web.antaq.gov.br]

ANTAQ's Environmental Performance Index (IDA): A Technical Guide

The Environmental Performance Index (IDA), established by the Brazilian National Waterway Transportation Agency (ANTAQ), serves as a critical instrument for evaluating the environmental management of the nation's port facilities. Instituted by ANTAQ Resolution No. 2,650/2012, and with an evaluation cycle updated to be annual as of 2024, the IDA provides a quantitative assessment of environmental compliance and best practices in organized ports and private use terminals.[1] This technical guide offers an in-depth exploration of the IDA's core components, methodology, and indicators, designed for researchers, scientists, and drug development professionals interested in environmental performance assessment.

Core Methodology

The IDA is a composite index built upon a hierarchical structure of indicators. The final score for each port facility is derived from the weighted aggregation of 38 specific indicators, which are grouped into 14 global indicators and further consolidated into four main categories.[1]

The weighting of these indicators was determined using the Analytic Hierarchy Process (AHP), a multi-criteria decision-making methodology. This process involved consultations with environmental managers from 30 organized ports to establish the relative importance of each indicator.[1]

Data for the index is collected annually through a questionnaire distributed to all selected port facilities. The submission window for this questionnaire typically opens on October 1st and closes on January 31st of the subsequent year.[2] ANTAQ is responsible for compiling and publishing the results, which are made publicly available through an online panel.[3][4]

Experimental Protocols and Data Collection

The data collection for the IDA relies on a comprehensive questionnaire administered by ANTAQ to the participating port facilities. While the specific questions for each indicator are not publicly available, the protocols for data submission require designated representatives from each port to complete the questionnaire via an online system. The indicators point to the types of evidence and information that must be collected and maintained by the ports. This includes, but is not limited to, environmental licenses, risk management plans, waste management records, energy consumption data, and documentation of socio-environmental actions.[2][4]

The following sections provide a detailed breakdown of the indicators within each category. The "Methodology" described for each indicator is inferred from its title and the broader context of the IDA's objectives, representing the likely data and documentation required for its assessment.

Data Presentation: IDA Indicators and Weights

The 38 specific indicators of the IDA are organized into four categories. The following tables detail the structure of the index, including the weights assigned to each category, global indicator, and specific indicator.

Category 1: Economic-Operational

This category assesses the organizational structure, response capacity, and operational practices related to environmental management.

| Global Indicator | Weight | Specific Indicator | Weight |

| Environmental Governance | 0.217 | Environmental licensing of the port | 0.117 |

| Number and qualification of professionals in the environmental nucleus | 0.033 | ||

| Environmental training and capacity building | 0.016 | ||

| Environmental audit | 0.050 | ||

| Safety | 0.160 | Oceanographic/hydrological and meteorological/climatological database | 0.016 |

| Risk prevention and emergency response | 0.108 | ||

| Occurrence of environmental accidents | 0.036 | ||

| Port Operations Management | 0.098 | Ship waste removal actions | 0.065 |

| Operations with dangerous goods in containers | 0.033 | ||

| Energy Management | 0.028 | Reduction of energy consumption | 0.019 |

| Generation of clean and renewable energy by the port | 0.006 | ||

| Power supply to ships | 0.002 | ||

| Costs and Benefits of Environmental Actions | 0.068 | Internalization of environmental costs in the budget | 0.068 |

| Environmental Agenda | 0.039 | Disclosure of the port's environmental information | 0.004 |

| Local environmental agenda | 0.018 | ||

| Institutional environmental agenda | 0.010 | ||

| Voluntary Certifications | 0.007 | ||

| Condominium Management of the Organized Port | 0.110 | Control of the environmental performance of leases and operators by the Port Authority | 0.038 |

| Environmental licensing of companies | 0.026 | ||

| Individual Emergency Plan of the terminals | 0.015 | ||

| Environmental audits of the terminals | 0.008 | ||

| Solid Waste Management Plans of the terminals | 0.011 | ||

| Voluntary certifications of the companies | 0.004 | ||

| Environmental education program in the terminals | 0.008 |

Category 2: Socio-Cultural

This category evaluates the social and cultural actions integrated into the port's environmental management.

| Global Indicator | Weight | Specific Indicator | Weight |

| Social Responsibility | 0.046 | Promotion of environmental education actions | 0.028 |

| Relationship with the community | 0.018 | ||

| Public Health | 0.019 | Health contingency plans | 0.019 |

Category 3: Physical-Chemical

This category focuses on the management and monitoring of physical and chemical aspects of the port environment.

| Global Indicator | Weight | Specific Indicator | Weight |

| Solid Waste Management | 0.108 | Solid Waste Management Plan | 0.108 |

| Water Quality | 0.046 | Monitoring of water quality in the port | 0.046 |

| Effluent Management | 0.032 | Effluent Management Plan | 0.032 |

| Dredging | 0.025 | Environmental management of dredging | 0.025 |

| Atmospheric Emissions | 0.019 | Monitoring of atmospheric emissions | 0.019 |

Category 4: Biological-Ecological

This category assesses the management of biological and ecological aspects within the port's area of influence.

| Global Indicator | Weight | Specific Indicator | Weight |

| Synanthropic Animals | 0.033 | Control of disease-carrying synanthropic animals | 0.033 |

| Ballast Water | 0.025 | Ballast water management | 0.025 |

| Fauna and Flora | 0.019 | Monitoring of fauna and flora | 0.019 |

Visualizations

The following diagrams illustrate the hierarchical structure of the IDA and the annual workflow for its calculation and dissemination.

Concluding Remarks

ANTAQ's Environmental Performance Index represents a significant effort to standardize and quantify the assessment of environmental management in Brazilian port facilities. For researchers and scientists, the IDA provides a valuable dataset for analyzing trends in the environmental performance of the port sector, identifying best practices, and understanding the impact of environmental policies.

The reliance on the Analytic Hierarchy Process for indicator weighting ensures a structured and stakeholder-informed approach to defining environmental priorities. However, the lack of public access to the specific questionnaire items and the pairwise comparison matrices used in the AHP analysis presents a limitation for in-depth methodological reviews.

Future research could focus on longitudinal studies of IDA scores to assess the effectiveness of environmental investments and management strategies in the Brazilian port sector. Furthermore, a comparative analysis of the IDA framework with other international port environmental performance indices could yield valuable insights for the continuous improvement of this important regulatory tool.

References

- 1. Índice de Desempenho Ambiental (IDA) — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 2. Aberta janela de avaliação do Índice de Desempenho Ambiental 2024 — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 3. datamarnews.com [datamarnews.com]

- 4. ANTAQ abre período para preenchimento do formulário do Índice de Desempenho Ambiental (IDA) — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

Navigating Brazil's Waterways: A Technical Guide to ANTAQ's Cargo Movement Data

For Researchers, Scientists, and Drug Development Professionals

Brazil's extensive network of inland waterways and bustling coastal ports are critical arteries for the nation's trade. The Agência Nacional de Transportes Aquaviários (ANTAQ), Brazil's National Agency for Waterway Transportation, meticulously collects and disseminates a wealth of data on this activity. This technical guide provides a comprehensive overview of how to access, interpret, and utilize ANTAQ's public data on cargo movement, enabling in-depth analysis of trade flows, logistical patterns, and economic trends. While the primary audience for this guide is researchers and scientists, the methodologies and data can be adapted for various analytical purposes.

Accessing ANTAQ's Public Data

ANTAQ provides open access to its comprehensive "Estatístico Aquaviário" (Waterway Statistics), a regularly updated database containing historical cargo movement data since 2010.[1] The primary methods for accessing this data are through the interactive statistical panel and direct download of the historical database.

Data Access Workflow

The following diagram illustrates the recommended workflow for accessing ANTAQ's cargo movement data:

Caption: Workflow for accessing ANTAQ's cargo movement data.

Interpreting the Data: Key Metrics and Dimensions

The downloaded dataset is provided in a structured text format, accompanied by a data dictionary to facilitate interpretation. The core of the dataset revolves around detailing individual cargo movements with a rich set of variables.

Key Data Dimensions

A logical representation of the core data entities and their relationships is presented below. This illustrates how different pieces of information in the dataset are interconnected.

Caption: Logical relationship of key data entities in ANTAQ's dataset.

Quantitative Overview of Cargo Movement

The following tables summarize recent quantitative data on Brazilian waterway transport as reported by ANTAQ, offering a snapshot of the scale and composition of cargo movements.

Table 1: Annual and Semi-Annual Cargo Movement (in millions of tonnes)

| Period | Total Cargo Moved | % Change from Previous Year | Source |

| 2023 (Full Year) | 1,303 | +6.9% | [2] |

| H1 2025 | 653.7 | +1.02% | [3] |

Table 2: Cargo Movement by Navigation Type - H1 2025 (in millions of tonnes)

| Navigation Type | Cargo Moved | % Change from H1 2024 |

| Long-Haul | 463.6 | +2.01% |

| Cabotage | 144.8 | -1.95% |

| Inland Navigation | 44.3 | +2.37% |

| Source: ANTAQ's Aquaviary Statistics[3] |

Table 3: Cargo Movement by Profile - H1 2025 (in millions of tonnes)

| Cargo Profile | Cargo Moved | % Change from H1 2024 |

| Solid Bulk | 387.1 | +0.7% |

| Liquid Bulk | 156.8 | -1.4% |

| Containerized Cargo | 78.1 | +6.17% |

| General Cargo | 31.7 | +5.21% |

| Source: ANTAQ's Aquaviary Statistics[3] |

Experimental Protocols: Methodologies for Data Analysis

For researchers and scientists, the raw data from ANTAQ provides a foundation for a wide range of analytical studies. Below are detailed methodologies for key analytical approaches.

Time-Series Analysis of Commodity Flows

-

Objective: To analyze the temporal trends of specific commodity movements.

-

Methodology:

-

Data Filtration: Isolate data for the commodity of interest (e.g., soybeans, iron ore).

-

Aggregation: Aggregate the total weight of the commodity moved per month.

-

Decomposition: Apply seasonal decomposition of time series (e.g., using Loess - STL) to separate the trend, seasonal, and residual components.

-

Modeling: Fit a time-series model (e.g., ARIMA, Prophet) to forecast future movements and identify anomalies.

-

Network Analysis of Port Connectivity

-

Objective: To model the Brazilian port system as a network and identify key hubs and routes.

-

Methodology:

-

Node and Edge Definition: Define each port as a node and the cargo flow between any two ports as a weighted, directed edge. The weight can be the total tonnage or number of vessel movements.

-

Network Construction: Construct the network graph using the aggregated data.

-

Centrality Measures: Calculate centrality measures (e.g., degree, betweenness, eigenvector) to identify the most important ports in the network.

-

Community Detection: Apply community detection algorithms (e.g., Louvain Modularity) to identify clusters of ports with high interconnectivity.

-

Cabotage vs. Long-Haul Route Analysis

-

Objective: To compare the characteristics of coastal (cabotage) and international (long-haul) shipping routes.

-

Methodology:

-

Data Segmentation: Divide the dataset into two subsets based on the 'Navigation Type' variable: 'Cabotage' and 'Long-Haul'.

-

Descriptive Statistics: For each subset, calculate descriptive statistics for cargo weight, vessel types, and the most frequent origin-destination pairs.

-

Geospatial Visualization: Plot the routes on a map, color-coding them by navigation type, to visually inspect spatial patterns.

-

Hypothesis Testing: Use statistical tests (e.g., t-test, chi-squared test) to determine if there are significant differences in cargo characteristics between the two navigation types.

-

This guide provides a foundational framework for leveraging ANTAQ's rich dataset. By following the prescribed workflows and analytical methodologies, researchers can unlock valuable insights into the dynamics of Brazil's waterway transportation sector. The open availability of this data, coupled with robust analytical techniques, empowers a deeper understanding of its role in the national and global economy.

References

Navigating Brazilian Waters: A Technical Guide to ANTAQ's Jurisdiction and Inter-Agency Collaboration

Brasília, Brazil - The National Waterway Transportation Agency (ANTAQ) serves as the cornerstone of Brazil's maritime and inland navigation regulatory framework. This technical guide provides an in-depth analysis of ANTAQ's core jurisdiction and its intricate relationships with other key Brazilian agencies, offering clarity for researchers, scientists, and drug development professionals on the governance of the nation's vital waterways.

Core Jurisdiction of ANTAQ

Established by Law No. 10,233/2001, ANTAQ is the federal regulatory agency responsible for the supervision of waterway transportation of passengers and cargo, as well as the management of port infrastructure. Linked to the Ministry of Ports and Airports, its mandate encompasses the regulation, inspection, and arbitration of the sector.

ANTAQ's primary responsibilities include:

-

Regulation of Navigation: Overseeing coastal, maritime support, port support, and inland navigation.

-

Port Infrastructure Management: Regulating and supervising the use of public port infrastructure. This includes conducting auctions for the lease of port terminals and concession contracts for port access channels.

-

Chartering Authorization: Providing formal authorization for the chartering of foreign vessels for use in Brazilian waters.

-

Economic Regulation: Combating anti-competitive practices and ensuring fair tariffs within the sector.

-

Environmental Oversight: Promoting sustainable practices in ports and navigation, including the regulation of ship-sourced waste removal.

Inter-Agency Relationships and Collaboration

ANTAQ's effectiveness is intrinsically linked to its collaboration with a spectrum of other governmental bodies. These relationships are characterized by a mix of cooperation, overlapping jurisdictions, and, at times, regulatory friction.

Ministry of Ports and Airports (MPOR)

The Ministry of Ports and Airports is the primary government body to which ANTAQ is linked. MPOR is responsible for formulating and proposing national policies for the port and waterway transportation sectors, while ANTAQ acts as the regulatory and implementing agency. This relationship is foundational to the governance of the sector, with MPOR providing the political and strategic direction and ANTAQ ensuring the technical and economic regulation.

Brazilian Navy (Marinha do Brasil) - Directorate of Ports and Coasts (DPC)

The Brazilian Navy, through its Directorate of Ports and Coasts (DPC), is responsible for maritime safety, the enforcement of laws at sea, and the prevention of pollution from vessels. This creates a critical interface with ANTAQ. While ANTAQ regulates the economic and operational aspects of waterway transportation, the DPC focuses on the safety and security of navigation.

A notable instance of jurisdictional interaction arose concerning ballast water management. The Santos Port Authority (APS) attempted to impose new requirements, which ANTAQ suspended, arguing that the regulation encroached on the jurisdiction of the maritime authority (the DPC), which is responsible for enforcing the International Ballast Water Management Convention in Brazil. This highlights ANTAQ's role in ensuring regulatory consistency and respecting the established competencies of other agencies.

Operational collaboration on maritime security is crucial, particularly in combating illicit activities in ports. While specific joint operational protocols are not always publicly detailed, the Navy's presence in port security operations, such as those conducted by the Federal Police, underscores the necessity of inter-agency coordination.

Federal Police (Polícia Federal)

The Federal Police are responsible for law enforcement in federal jurisdictions, including ports and airports. Their activities in combating drug trafficking, smuggling, and other federal crimes within port areas require close coordination with ANTAQ. ANTAQ's regulatory oversight of port operations and infrastructure provides a framework within which the Federal Police can conduct their law enforcement activities. While formal, publicly available cooperation agreements specifically detailing joint operational procedures are not readily found, the necessity of their collaboration is evident in practice.

Administrative Council for Economic Defense (CADE)

To prevent and repress antitrust violations in the waterway transportation sector, ANTAQ has a technical cooperation agreement with the Administrative Council for Economic Defense (CADE). This agreement facilitates the exchange of information and the joint analysis of market practices to ensure free and fair competition.

Brazilian Institute of Environment and Renewable Natural Resources (IBAMA)

IBAMA is the main federal environmental agency in Brazil, responsible for environmental licensing of large infrastructure projects, including ports. There is a necessary interaction between ANTAQ and IBAMA in the port development process. While ANTAQ is responsible for the economic and operational regulation of ports, IBAMA oversees the environmental impact assessment and licensing. The specific protocols for this interaction, such as joint normative instructions, are not consolidated in a single public document, leading to a complex and sometimes lengthy process for port projects.

Quantitative Data on Inter-Agency Collaboration

Obtaining specific, consolidated quantitative data on the frequency and outcomes of inter-agency collaborations is challenging due to the dispersed nature of public reporting. The following table presents a summary of known formal agreements and documented interactions.

| Interacting Agency | Type of Interaction | Focus Area | Known Formal Agreements/Documented Cases |

| Ministry of Ports and Airports (MPOR) | Hierarchical Linkage & Policy Coordination | National waterway transportation policy | Ongoing statutory relationship |

| Brazilian Navy (DPC) | Jurisdictional Interface & Operational Coordination | Maritime safety, security, and pollution prevention | Documented jurisdictional dispute and resolution regarding ballast water management in the Port of Santos. |

| Federal Police | Operational Coordination | Law enforcement in ports (e.g., counter-narcotics, anti-smuggling) | No specific, publicly available formal cooperation agreement found. Collaboration is operational and case-dependent. |

| CADE | Formal Cooperation | Antitrust and competition regulation | Technical Cooperation Agreement signed to enhance cooperation in preventing and repressing antitrust violations. |

| IBAMA | Jurisdictional Interface | Environmental licensing of port infrastructure | No specific, publicly available joint normative instruction found. Interaction occurs on a project-by-project basis. |

Methodologies for Key Regulatory Processes

ANTAQ employs structured methodologies to ensure the quality and transparency of its regulatory actions. These can be considered the "experimental protocols" of the regulatory process.

Regulatory Impact Analysis (RIA)

Before issuing new regulations, ANTAQ conducts a Regulatory Impact Analysis (RIA). This systematic process is designed to assess the potential impacts of a proposed regulation to ensure it is efficient, effective, and achieves its intended objectives without imposing undue burdens.

The key steps in ANTAQ's RIA process are:

-

Problem Definition: Clearly identifying the issue that the regulation aims to address.

-

Objective Setting: Defining the specific goals of the regulatory intervention.

-

Identification of Alternatives: Considering a range of regulatory and non-regulatory options to address the problem.

-

Impact Assessment: Analyzing the potential economic, social, and environmental impacts of each alternative.

-

Consultation: Engaging with stakeholders, including industry representatives and the public, to gather input and data.

-

Decision and Justification: Selecting the preferred option and providing a clear rationale for the choice.

-

Implementation and Monitoring: Planning for the implementation of the regulation and monitoring its effectiveness over time.

Environmental Performance Index (IDA - Índice de Desempenho Ambiental)

ANTAQ has developed the Environmental Performance Index (IDA) to assess and encourage the environmental sustainability of Brazilian ports. The IDA is a tool that evaluates port facilities based on a set of environmental indicators. While the detailed calculation methodology is extensive, the process involves:

-

Data Collection: Gathering information from port authorities and terminals on a wide range of environmental indicators.

-

Indicator Categories: The indicators are grouped into categories that may include, but are not limited to:

-

Water quality management

-

Waste management

-

Air quality and emissions

-

Energy efficiency

-

Environmental risk management

-

Community engagement and environmental education

-

-

Scoring and Weighting: Each indicator is scored, and the scores are weighted to reflect their relative importance.

-

Index Calculation: The weighted scores are aggregated to produce a final IDA score for each port.

-

Public Reporting: The results are made public to promote transparency and encourage continuous improvement in environmental performance.

The IDA serves as a valuable benchmarking tool for the port sector and provides a basis for ANTAQ to develop targeted policies to enhance environmental sustainability.

Conclusion

ANTAQ's jurisdiction is central to the functioning of Brazil's waterway transportation sector. Its relationships with other federal agencies are complex and multifaceted, requiring continuous coordination to ensure a coherent and effective regulatory environment. For professionals in fields such as drug development, where supply chain integrity and regulatory compliance are paramount, understanding this intricate web of governance is essential for navigating the Brazilian market successfully. The structured methodologies employed by ANTAQ, such as the RIA and IDA, provide a degree of predictability and transparency in its regulatory actions. However, the dynamics of inter-agency collaboration, particularly in areas of overlapping jurisdiction, remain a key factor in the overall efficiency and effectiveness of the governance of Brazil's waterways.

A Technical Guide to ANTAQ's Port Concession Models in Brazil

This technical guide provides an in-depth overview of the port concession models managed by the Brazilian National Waterway Transportation Agency (ANTAQ). It details the governing legal and regulatory frameworks, outlines the primary concession modalities, and presents the methodologies for project viability assessment and public bidding. This document is intended for researchers and professionals seeking a comprehensive understanding of the mechanisms driving private investment and modernization in Brazil's port infrastructure.

Introduction to the Brazilian Port Sector Framework

Brazil's port sector operates under a landlord port model, where the port infrastructure is publicly owned, and terminal operations are frequently managed by private companies. This system was significantly reshaped by Law No. 12,815/2013, known as the "Ports Law," which aimed to increase competition, attract private investment, and modernize the country's port infrastructure.[1] The Agência Nacional de Transportes Aquaviários (ANTAQ) is the regulatory body responsible for overseeing the sector, implementing federal policies, conducting bidding processes for concessions, and ensuring contractual compliance.[2]

Core Port Concession Models

The Brazilian framework provides for three primary models for private sector participation in port activities, each with a distinct scope and application.[3][4]

-

Concession (Concessão): This is the most comprehensive model, where the private sector is granted the right to manage and operate an entire public port, effectively performing the role of the Port Authority. This model was contemplated in the Ports Law and has been implemented to bring private management expertise to the entire port complex.[3]

-

Lease (Arrendamento): This is the most common model for private investment. It involves leasing specific areas and terminals within the perimeter of a public (organized) port for the handling and storage of cargo.[4] Lease contracts have defined terms, typically 25 to 35 years, and require the private operator to make specified investments in infrastructure and equipment.[4][5]

-

Authorization (Autorização): This model applies to the development and operation of private-use terminals (TUPs) located outside of the public port area. The Ports Law increased the competitiveness of TUPs by allowing them to handle third-party cargo, which has made investments in these private ports more attractive.[1][6]

The following diagram illustrates the structural differences between the three primary models for private participation in the Brazilian port sector.

Methodologies and Protocols

The process for establishing a new port lease or concession is highly regulated and follows a series of structured protocols designed to ensure transparency, viability, and alignment with public interest.

Before any new port lease is auctioned, a comprehensive Technical, Economic, and Environmental Feasibility Study (EVTEA) must be developed.[7] The methodology for these studies is detailed in ANTAQ Resolution No. 85/2022 , which consolidated and updated previous regulations.[1][3][7][8]

Key requirements for an EVTEA include:

-

Alignment with Planning Documents: The study must be consistent with the port's Development and Zoning Plan (PDZ).[1][3]

-

Macroeconomic Scenarios: The financial models must project cash flows based on at least three distinct macroeconomic scenarios: a probable/optimistic case, a conservative/pessimistic case, and a baseline case.[1][3]

-

Investment Amortization: The proposed lease term, which cannot exceed 35 years initially, must be sufficient to allow for the full amortization of the planned investments.[1][3]

-

Financial Modeling: The valuation of the concession is typically based on a Discounted Cash Flow (DCF) methodology to determine the net present value of the project.[9]

The selection criterion in auctions is often a hybrid model, combining the highest grant payment (outorga) to the government with the lowest proposed tariff for port users, ensuring both a return for the public sector and competitive costs for the logistics chain.[11] The recent auction for the Paranaguá Port access channel, for instance, was won by the consortium that offered the largest discount on the reference tariff.[4][12]

Port tariffs are regulated under ANTAQ Resolution No. 61/2021 , which establishes a standardized tariff structure and the procedures for adjustments and revisions.[13][14] This regulation applies to Port Authorities and aims to create a clear and predictable framework for the costs associated with using port infrastructure.[13] The Port Authority of Santos, for example, recently received approval from ANTAQ to apply new tariff rules, including discounts to incentivize sustainability and frequent users.[15]

Quantitative Data on Recent Port Leases

The federal government's ambitious concession program has resulted in numerous successful auctions in recent years. The table below summarizes key quantitative data from a selection of recent and upcoming port terminal leases managed by ANTAQ.

| Terminal ID | Port Location | Primary Cargo Type | Est. Investment (BRL) | Contract Term (Years) | Status / Auction Year |

| ITG02 | Itaguaí, RJ | Solid Mineral Bulk (Iron Ore) | 3.5 Billion | 35 | Auction held Dec 2024[6][10] |

| MCP03 | Santana, AP | Solid Vegetable Bulk | 88.9 Million | 25 | Auction held Dec 2024[6] |

| MAC16 | Maceió, AL | Solid Bulk | 6.18 Million | 5 | Auction held Dec 2024[6] |

| Paranaguá Access | Paranaguá, PR | N/A (Access Channel) | 1.2 Billion | 25 | Auction held Oct 2025[12][16] |

| RDJ07 | Rio de Janeiro, RJ | Offshore Logistics Support | 99.4 Million | 25 | Auction held Oct 2025[16] |

| TMP Maceió | Maceió, AL | Passengers | 3.75 Million | 25 | Auction held Oct 2025[16] |

| MAC11 | Maceió, AL | Fuel | 20.8 Million | 25 | Auction held Aug 2023[17] |

| MAC11A | Maceió, AL | Petroleum | 46.5 Million | 25 | Auction held Aug 2023[17] |

| MAC12 | Maceió, AL | Fuel | 37.6 Million | 10 | Auction held Aug 2023[17] |

| STS08 | Santos, SP | Liquid & Gaseous Bulk (Fuel) | 260.6 Million | 25 | Auction held Nov 2021[18] |

| STS08A | Santos, SP | Liquid & Gaseous Bulk (Fuel) | 678.3 Million | 25 | Auction held Nov 2021[18] |

Key Stakeholder Interactions

The governance of the port concession model involves a structured interaction between several key governmental and private entities. The diagram below maps the primary relationships and responsibilities.

This structure delineates clear roles: the Ministry of Ports and Airports sets the overarching policy, ANTAQ acts as the executive regulator and auctioneer, the Port Authority serves as the landlord, and the private concessionaire invests in and operates the terminals, all under the oversight of the Federal Audit Court (TCU).

References

- 1. ANTAQ publica resolução sobre reequilíbrio de contratos de arrendamento | Insights | Tauil & Chequer Advogados [tauilchequer.com.br]

- 2. sophia.antaq.gov.br [sophia.antaq.gov.br]

- 3. demarest.com.br [demarest.com.br]

- 4. Port of Seattle Marks Milestones in East Waterway Cleanup Project - DredgeWire : DredgeWire [dredgewire.com]

- 5. Página Inicial — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 6. worldcargonews.com [worldcargonews.com]

- 7. Resolução ANTAQ Nº 85 DE 18/08/2022 - Federal - LegisWeb [legisweb.com.br]

- 8. Terminal - Sophia Biblioteca Web [sophia.antaq.gov.br]

- 9. web.antaq.gov.br [web.antaq.gov.br]

- 10. datamarnews.com [datamarnews.com]

- 11. Modelo do Porto de Paranaguá deve inspirar mais leilões, diz ministro | Agência Brasil [agenciabrasil.ebc.com.br]

- 12. Leilão do Canal de Acesso do Porto de Paranaguá traz R$ 1,2 bilhão em investimentos e R$ 276 milhões em lance de outorga | Administração dos Portos de Paranaguá e Antonina [portosdoparana.pr.gov.br]

- 13. demarest.com.br [demarest.com.br]

- 14. Resolução ANTAQ Nº 61 DE 30/11/2021 - Federal - LegisWeb [legisweb.com.br]

- 15. Porto de Santos [portodesantos.com.br]

- 16. MPor, Antaq e B3 realizam segundo bloco de leilões portuários de 2025 — Portos e Aeroportos [gov.br]

- 17. Brazil port terminal auctions advance - BNamericas [bnamericas.com]

- 18. ANTAQ to auction bulk liquid terminals in Port of Santos | Tank News International [tanknewsinternational.com]

Foundational Concepts of Port Economics in ANTAQ's Studies: A Technical Guide

Brasília, D.F. - Brazil's National Waterway Transportation Agency (ANTAQ) plays a pivotal role in shaping the economic landscape of the nation's port sector. Through a comprehensive regulatory framework, ANTAQ endeavors to foster a competitive, efficient, and environmentally sustainable port industry. This technical guide delves into the core economic principles that underpin ANTAQ's studies and regulatory actions, providing researchers, scientists, and drug development professionals with an in-depth understanding of the foundational concepts driving port economics in Brazil. The analysis is based on a review of ANTAQ's official publications, resolutions, and publicly available data.

Core Economic Pillars of ANTAQ's Regulatory Framework

ANTAQ's approach to port economics is built upon four key pillars: Tariff Regulation , Market Competition , Port Performance and Efficiency , and Investment and Concessions . These pillars are interconnected and collectively aim to ensure the provision of adequate port services at fair prices, attract necessary investments for modernization, and promote the sustainable development of port infrastructure.

Tariff Regulation: A Standardized Approach

A cornerstone of ANTAQ's economic regulation is the standardized tariff structure for Brazilian port authorities. This framework, established by Normative Resolution No. 61 of 2021 , aims to bring transparency and predictability to port charges.[1][2] The resolution defines the tariff groups and modalities that can be applied by organized ports, moving away from a previously fragmented system where each port had its own pricing methodology.[3][4]

The tariff review and readjustment process is a critical component of this regulation. Port authorities can request tariff revisions, which undergo a thorough analysis by ANTAQ to ensure an economic-financial balance.[5] This process considers projected revenues and the average costs of services.[3] For instance, in 2022, ANTAQ approved tariff reviews for the ports of Fortaleza and Itajaí based on this new model.[6]

A key innovation in ANTAQ's approach to tariff regulation is the Port Administration Panel , a publicly accessible tool that allows users to consult and compare the tariffs charged by all organized ports in the country.[3][5][6][7] This transparency is intended to empower port users and stimulate competition among port facilities.[3][4]

Market Competition: Ensuring a Level Playing Field

ANTAQ actively works to promote a competitive environment within the Brazilian port sector. This involves collaboration with the Administrative Council for Economic Defense (CADE) to prevent anti-competitive practices. The agency's role extends to the analysis of vertical integration in the port sector and ensuring that concession agreements for new terminals do not create conflicts of interest that could harm competition.

The methodology for market analysis in ANTAQ's studies, particularly in the context of new concessions, involves both macro and micro demand analysis. The macro analysis assesses the flow of cargo and inter-port competition, while the micro analysis focuses on the distribution of cargo among terminals within the same port complex (intra-port competition).[8]

Port Performance and Efficiency: The Environmental Performance Index (IDA)

To monitor and incentivize the improvement of port services, ANTAQ has developed a series of performance indicators. Among the most significant is the Environmental Performance Index (IDA) .[9][10] The IDA is a comprehensive tool that evaluates the environmental management of both public and private port facilities across Brazil.

The index is composed of 38 indicators distributed across four categories: economic-operational, socio-cultural, physical-chemical, and biological-ecological.[11][12] Through the IDA Panel , stakeholders can access the performance scores of different ports, track their historical performance, and identify best practices in environmental management.[9] This initiative is part of a broader effort by ANTAQ to promote decarbonization and sustainability in the port sector, including studies on the use of green hydrogen and economic incentives for less polluting vessels.[4][13]

Investment and Concessions: Fostering Modernization

ANTAQ plays a crucial role in attracting private investment to the Brazilian port sector through a structured process for concessions and privatizations. The agency is responsible for conducting and overseeing the Technical, Economic, and Environmental Feasibility Studies (EVTEA) that form the basis of new port projects.

These studies involve detailed demand projections, engineering solutions, and robust financial modeling to ensure the viability and attractiveness of the projects to potential investors. The EVTEA process provides the necessary legal and economic security to foster the modernization and expansion of Brazil's port infrastructure.

Quantitative Data Summary

To provide a clear overview of the quantitative aspects of ANTAQ's studies, the following tables summarize key data related to port tariffs and environmental performance.

Table 1: Standardized Tariff Structure for Brazilian Port Authorities (Resolution No. 61/2021)

| Tariff Group | Description |

| Group 1 | Use of Aquatic Access Infrastructure |

| Group 2 | Use of Berthing Facilities |

| Group 3 | Use of Land Port Infrastructure |

| Group 4 | Provision of Services by the Port Authority |

| Group 5 | Special Services |

| Source: ANTAQ, Normative Resolution No. 61/2021.[2] |

Table 2: Approved Annual Tariff Revenue (RAT) and Investment Projections for Selected Ports

| Port | Projected Annual Tariff Revenue (RAT) | Authorized Investments |

| Port of Ilhéus | R$ 11,405,335.04 | R$ 46,213,415.83 |

| Port of Aratu | R$ 79,771,710.39 | R$ 56,050,828.93 |

| Port of Rio de Janeiro | R$ 102,664,938.31 | Not specified in the deliberation |

| Source: ANTAQ Deliberations.[14][15][16] |

Table 3: Structure of the Environmental Performance Index (IDA)

| Category | Subcategories |

| Economic-Operational | - Energy Management- Waste Management- Water Resource Management |

| Socio-Cultural | - Community Relations- Occupational Health and Safety |

| Physical-Chemical | - Air Quality- Water Quality- Soil and Subsoil Quality |

| Biological-Ecological | - Biodiversity and Ecosystems- Ballast Water Management |

| Source: ANTAQ.[11] |

Methodologies and Protocols

This section outlines the detailed methodologies employed by ANTAQ in its economic studies, providing a procedural framework for key activities.

Protocol for Tariff Review and Readjustment

The process for reviewing and readjusting port tariffs under Normative Resolution No. 61/2021 follows a structured protocol:

-

Submission of Request: The Port Authority submits a formal request for tariff review or readjustment to ANTAQ.

-

Technical Analysis: ANTAQ's technical body conducts a detailed analysis of the proposal, considering:

-

Public Consultation (if applicable): For significant revisions, ANTAQ may hold public consultations to gather input from port users and other stakeholders.

-

Deliberation by the Board of Directors: The technical analysis and any public feedback are presented to ANTAQ's Board of Directors for a final decision.

-

Homologation and Publication: If approved, the new tariff structure is formally homologated and published, with a specified date for entry into force.[14][15][16]

Methodology for the Environmental Performance Index (IDA)

The calculation of the IDA involves a multi-step process:

-

Data Collection: Port authorities and private terminals submit data related to the 38 environmental performance indicators through a dedicated system.

-

Indicator Scoring: Each indicator is assigned a score based on the level of compliance and performance demonstrated by the port facility.

-

Weighting and Aggregation: The indicators are weighted according to their relative importance and aggregated to calculate the score for each of the four main categories.

-

Final Index Calculation: The scores from the four categories are combined to generate the final IDA score for the port facility, ranging from 0 to 100.

-

Public Disclosure: The results are made publicly available through the IDA Panel on ANTAQ's website.[9]

Visualizing Core Concepts

To further elucidate the foundational concepts of port economics in ANTAQ's studies, the following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and workflows.

References

- 1. demarest.com.br [demarest.com.br]

- 2. Resolução ANTAQ Nº 61 DE 30/11/2021 - Federal - LegisWeb [legisweb.com.br]

- 3. ANTAQ disponibiliza painel atualizado das tarifas dos Portos Organizados — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 4. ANTAQ disponibiliza painel atualizado das tarifas dos Portos Organizados | Agência Porto [agenciaporto.com]

- 5. ANTAQ publica painel com informações das administrações portuárias do país | Agência Porto [agenciaporto.com]

- 6. PORTO: ANTAQ disponibiliza painel atualizado das tarifas dos portos organizados | Associação Comercial de Santos | ACS [acs.org.br]

- 7. Antaq disponibiliza painel atualizado das tarifas dos Portos Organizados | Regulação em Números [regulacaoemnumeros-direitorio.fgv.br]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. datamarnews.com [datamarnews.com]

- 10. researchgate.net [researchgate.net]

- 11. Tarifas das Autoridades Portuárias — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 12. Journal articles: 'Indicadores de Desempenho ambiental portuário' – Grafiati [grafiati.com]

- 13. Página Inicial — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]

- 14. sophia.antaq.gov.br [sophia.antaq.gov.br]

- 15. sophia.antaq.gov.br [sophia.antaq.gov.br]

- 16. sophia.antaq.gov.br [sophia.antaq.gov.br]

an introduction to ANTAQ's role in port security and safety

An In-depth Guide to ANTAQ's Role in Port Security and Safety

Introduction to ANTAQ

The Brazilian National Agency of Waterway Transportation (ANTAQ) is the regulatory body responsible for the supervision of waterway transportation of passengers and cargo, as well as the operation of port infrastructure in Brazil.[1] Established by Law No. 10,233 in 2001, ANTAQ's mandate is to ensure the safety, efficiency, and sustainability of the nation's maritime and inland waterway sectors.[1] The agency plays a pivotal role in implementing and enforcing national and international regulations, promoting competition, and regulating tariffs to foster a secure and competitive environment for port operations.[1]

Regulatory Framework for Port Security

ANTAQ's authority in port security is anchored in a multi-layered legal framework that incorporates international conventions into national regulations. The agency ensures that Brazilian port facilities adhere to global security standards, primarily those established by the International Maritime Organization (IMO).

International Standards Implementation

The cornerstone of global maritime security is the International Ship and Port Facility Security (ISPS) Code, which was adopted under the International Convention for the Safety of Life at Sea (SOLAS).[2][3] The ISPS Code provides a comprehensive, mandatory security regime for international shipping and port facilities.[4] ANTAQ is the competent authority for ensuring the implementation of the ISPS Code in Brazil. This involves overseeing that port facilities conduct security assessments and develop and maintain security plans.[5]

ANTAQ's Resolution No. 65 of 2021 explicitly incorporates aspects of the ISPS Code and the International Maritime Dangerous Goods (IMDG) Code.[5] This resolution establishes procedures for the handling of dangerous goods and harmonizes Brazilian regulations with international standards for occupational health and safety, physical security of port facilities, and environmental protection.[5]

Core Methodologies for Security and Safety

ANTAQ employs systematic procedures and methodologies to assess risks, ensure compliance, and respond to incidents, thereby upholding security and safety across Brazilian ports.

Port Facility Security Assessment and Plan

A fundamental process mandated by the ISPS Code and overseen by ANTAQ is the Port Facility Security Assessment (PFSA). This is a risk management activity that forms the basis for developing a Port Facility Security Plan (PFSP).[3][6]

Experimental Protocol: Port Facility Security Assessment (PFSA)

-

Asset and Infrastructure Identification: The initial step involves identifying and evaluating critical assets and infrastructure that require protection. This includes piers, cargo handling equipment, control centers, and utility systems.

-

Threat Identification: All possible threats to the identified assets are systematically identified. This includes threats of terrorism, piracy, contraband smuggling, and other illicit activities. The likelihood of these threats occurring is also evaluated.[6]

-

Vulnerability Assessment: This phase involves identifying weaknesses in physical security, structural integrity, protection systems, procedures, and other areas that may be exploited by a threat. This includes assessing human factors, infrastructure policies, and operational procedures.[6]

-

Countermeasure Development: Based on the assessment, security measures are developed to mitigate the identified vulnerabilities. The PFSA concludes with recommendations that will form the foundation of the Port Facility Security Plan (PFSP).

The PFSP is a detailed plan developed from the findings of the PFSA, outlining the specific security measures to be implemented at different security levels.[6] The ISPS Code defines three security levels:

-

Security Level 1: Normal operational level, where minimum protective security measures are maintained at all times.[2][3]

-

Security Level 2: A heightened level for a period of time when there is a heightened risk of a security incident.[2][3]

-

Security Level 3: An exceptional level for a limited period when a security incident is probable or imminent.[2][3]

Incident Investigation and Enforcement

ANTAQ has the authority to investigate security breaches and enforce regulations. A notable example is the investigation launched at the Port of Natal following the discovery of 3.3 tons of cocaine and a formal complaint from a major shipping line about inadequate security.[7] The investigation protocol involved a multi-phase approach, including a deep dive into the complaint and on-site inspections by ANTAQ officials.[7] Such investigations can lead to the enforcement of corrective measures to enhance security, such as improving container scanning, on-site surveillance, and cargo control.[7]

Technological Integration for Safety

To proactively enhance safety, ANTAQ utilizes advanced technologies. The agency signed a memorandum to use the Ship Maneuver Simulation Center of the Instituto Praticagem do Brasil.[8] This allows for the precise simulation of ship maneuvers under various environmental conditions, including extreme weather.[8] This methodology supports safer decision-making for port projects, helps prevent accidents like groundings, minimizes operational risks, and reduces overall logistics costs.[8]

Quantitative Data in Port Operations

While detailed experimental data from ANTAQ is not publicly available, operational data provides context to the security and safety challenges the agency manages.

| Data Point | Value/Metric | Port/Region | Year | Source |

| Illicit Drug Seizure | 3.3 tons of cocaine | Port of Natal | 2019 | [7] |

| Administrative Fine | BRL 250,000 | N/A | 2022 | [9] |

| Cargo Handling Growth | 7.8% increase (YoY) | All Brazilian Ports | Aug 2025 | [10] |

| Total Cargo Handled | 914.8 million tons | All Brazilian Ports | Jan-Aug 2025 | [10] |

| Iron Ore Exports | 271.7 million tons | All Brazilian Ports | Jan-Aug 2025 | [10] |

Table 1: Selected operational and enforcement data related to Brazilian ports under ANTAQ's purview.

Conclusion